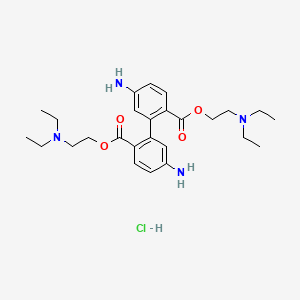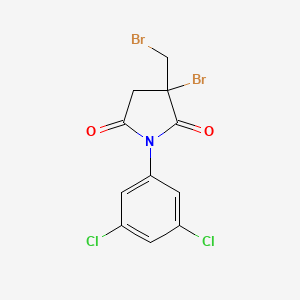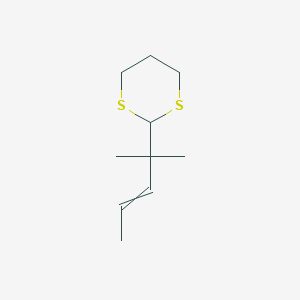
2-(2-Methylpent-3-en-2-yl)-1,3-dithiane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methylpent-3-en-2-yl)-1,3-dithiane is an organic compound that belongs to the class of dithianes. Dithianes are sulfur-containing heterocycles that are commonly used as protecting groups for carbonyl compounds in organic synthesis. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpent-3-en-2-yl)-1,3-dithiane typically involves the reaction of 2-methylpent-3-en-2-ol with 1,3-propanedithiol in the presence of an acid catalyst. The reaction proceeds through the formation of a thioacetal intermediate, which then cyclizes to form the dithiane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
化学反応の分析
Types of Reactions
2-(2-Methylpent-3-en-2-yl)-1,3-dithiane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dithiane ring back to the corresponding carbonyl compound.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as organolithium or Grignard reagents can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding carbonyl compounds.
Substitution: Various substituted dithianes depending on the nucleophile used.
科学的研究の応用
2-(2-Methylpent-3-en-2-yl)-1,3-dithiane has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of complex organic molecules and materials.
作用機序
The mechanism of action of 2-(2-Methylpent-3-en-2-yl)-1,3-dithiane involves its ability to act as a protecting group for carbonyl compounds. The dithiane ring can stabilize the carbonyl group, preventing unwanted reactions during synthetic processes. The compound can also undergo various chemical transformations, making it a versatile intermediate in organic synthesis.
類似化合物との比較
Similar Compounds
1,3-Dithiane: A simpler dithiane compound used for similar purposes in organic synthesis.
2-(2-Methylpent-3-en-2-yl)-1,3-dithiolane: A related compound with a similar structure but different reactivity.
Uniqueness
2-(2-Methylpent-3-en-2-yl)-1,3-dithiane is unique due to its specific substitution pattern, which can influence its reactivity and applications. The presence of the 2-methylpent-3-en-2-yl group can provide additional steric and electronic effects, making it distinct from other dithiane compounds.
特性
CAS番号 |
64899-11-2 |
|---|---|
分子式 |
C10H18S2 |
分子量 |
202.4 g/mol |
IUPAC名 |
2-(2-methylpent-3-en-2-yl)-1,3-dithiane |
InChI |
InChI=1S/C10H18S2/c1-4-6-10(2,3)9-11-7-5-8-12-9/h4,6,9H,5,7-8H2,1-3H3 |
InChIキー |
RMRHJDBHKVJHSF-UHFFFAOYSA-N |
正規SMILES |
CC=CC(C)(C)C1SCCCS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


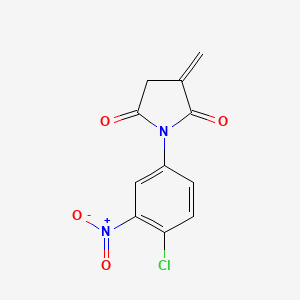

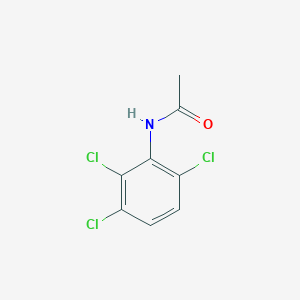
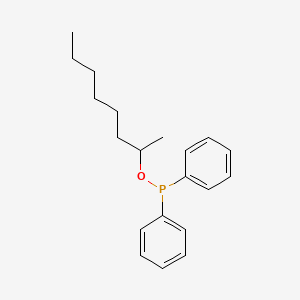
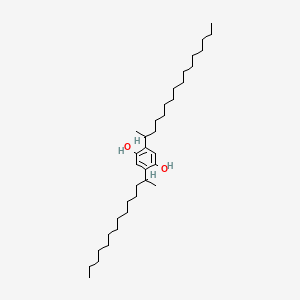
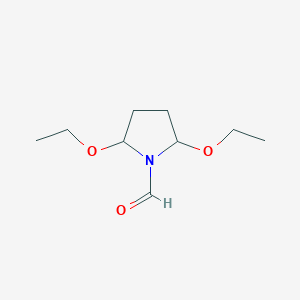
![1,3-Diphenyl-1,2,3,3a,4,8b-hexahydropyrrolo[3,4-b]indole](/img/structure/B14495261.png)
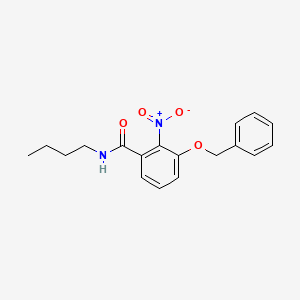
![2-(Chloromethyl)-1-azabicyclo[2.2.2]octan-3-one;hydrochloride](/img/structure/B14495289.png)

![Benzenamine, 4-ethoxy-N-[(5-methyl-2-thienyl)methylene]-](/img/structure/B14495304.png)
